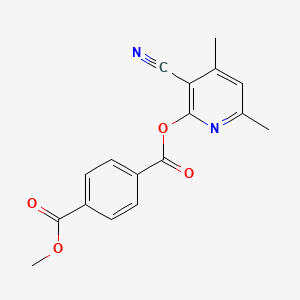

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate” is a chemical compound with the molecular formula C17H14N2O4 . It’s a research-grade product and not intended for human or veterinary use.

Synthesis Analysis

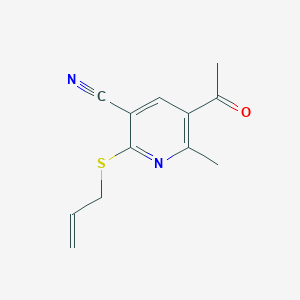

The synthesis of related compounds involves a sequence of condensation, alkylation, and halocyclization reactions . The presence of a base can affect the selectivity of the formation of 3-cyano-4,6-dimethyl-2-pyridone .Molecular Structure Analysis

The molecular weight of “1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate” is 310.309. In related compounds, the crystal lattice combines heterocyclic cations into polymer chains through contacts between the nitrogen atom of the nitrile group of one molecule and the hydrogen atom of the methyl group at the C (5) atom of another molecule .Chemical Reactions Analysis

The sequence of condensation, alkylation, and halocyclization reactions was investigated during the synthesis of related compounds . Allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio .Wissenschaftliche Forschungsanwendungen

Photochemical Cycloaddition

A study explored the photochemical reaction of 1-cyanonaphthalene with substituted pyridines, including 3-cyano-4,6-dimethyl-2-methoxypyridine, leading to various adducts. These reactions underscore the potential of using such compounds in creating novel photochemical pathways for synthesizing complex chemical structures (Sakamoto et al., 2000).

Environmental Remediation

Research on the esterase DmtH's capability to transform dimethyl terephthalate (DMT) into less toxic mono-methyl terephthalate (MMT) indicates the potential for bioremediation of plastic additives, showcasing how enzymes can mitigate environmental pollution from industrial compounds (Cheng et al., 2020).

Material Science and Luminescence

Studies have demonstrated the synthesis and luminescent properties of nitrile-based 2-pyridone molecules, including 3-cyano-4,6-dimethyl-2-pyridone derivatives, for potential use in organic light-emitting diodes (OLEDs), signifying the role of such compounds in advancing materials for optoelectronic applications (Chen et al., 2011).

Synthesis and Chemical Transformations

Research into the green synthesis of renewable dimethyl terephthalate-like monomer from eugenol, along with studies on the hydrogenation of dimethyl malonate to 1,3-propanediol catalyzed by Cu/SiO2 catalysts, illustrates the versatility of related compounds in synthesizing key industrial materials and intermediates from more sustainable resources or through novel catalytic processes (Firdaus et al., 2020); (Zheng et al., 2017).

Eigenschaften

IUPAC Name |

4-O-(3-cyano-4,6-dimethylpyridin-2-yl) 1-O-methyl benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-10-8-11(2)19-15(14(10)9-18)23-17(21)13-6-4-12(5-7-13)16(20)22-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUJKZPPMVBBKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OC(=O)C2=CC=C(C=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)

![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2606521.png)

![methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate](/img/structure/B2606525.png)

![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2606526.png)